N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Description
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-31-18-5-2-15(3-6-18)20-8-9-23(30)28(27-20)14-22(29)25-11-10-16-13-26-21-7-4-17(24)12-19(16)21/h2-9,12-13,26H,10-11,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBYKPBPWLUUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps, starting with the preparation of the indole and pyridazine intermediates. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyridazine ring can be constructed via the condensation of hydrazine with a 1,4-diketone . The final step involves coupling the indole and pyridazine intermediates through an acylation reaction, using reagents such as acetic anhydride and a base like pyridine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:
Substitution: The chloro group on the indole ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Amino or thiol-substituted indole derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing indole and pyridazine moieties exhibit significant anticancer properties. The indole structure is known for its ability to interact with various biological targets, including enzymes involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry explored a series of indole derivatives, including similar compounds to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide, demonstrating their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Indole derivatives have also been investigated for their anti-inflammatory properties. The presence of the pyridazine ring may enhance these effects by modulating inflammatory pathways.
Data Table: Summary of Anti-inflammatory Studies
| Compound | Model | IC50 (μM) | Reference |
|---|---|---|---|
| Indole derivative A | RAW 264.7 cells | 5.0 | |
| This compound | LPS-induced inflammation | 3.5 |
Neurological Applications
The indole framework is also associated with neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study : Research has shown that certain indole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential application in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and modulate their activity . The pyridazine ring can interact with metal ions, potentially inhibiting metalloenzymes . The overall effect of the compound depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name / ID (Evidence) | Key Structural Features | Pharmacological Notes |
|---|---|---|
| Target Compound | 5-Chloroindole, 4-(methylsulfanyl)phenyl, pyridazinone | Hypothesized antitumor activity due to chloroindole and methylsulfanyl groups; potential kinase inhibition . |
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | 5-Methoxyindole, 4-methoxyphenyl | Lower cytotoxicity compared to chloro analogs; methoxy groups reduce metabolic stability . |
| N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxopyridazin-1-yl]acetamide | 6-Fluoroindole, furyl-pyridazinone | Enhanced selectivity for serotonin receptors; furyl group may limit bioavailability . |
| N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1-yl}acetamide | Methoxypyridine, methylsulfanylphenyl | Demonstrated antitumor activity in vitro; pyridine vs. indole alters target specificity . |
| 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1-yl}-N-(2-methylphenyl)acetamide | Acetylamino-ethylphenyl, 2-methylphenyl | Broad-spectrum antimicrobial activity; ethyl group enhances solubility . |
| N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)acetamide | Dichlorophenyl, methoxyphenyl | Dual chloro substituents increase binding affinity but may elevate toxicity risks . |
Key Differentiators of the Target Compound
Chloroindole vs. Methoxy/Fluoroindole :
- The 5-chloro substituent on indole provides electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets compared to electron-donating methoxy or fluoro groups .
- Chlorine improves metabolic stability by resisting oxidative degradation .
Methylsulfanyl Phenyl vs. Methoxy/Furyl Groups :
- The methylsulfanyl (SCH₃) group increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, whereas methoxy or furyl groups reduce logP (~2.0–2.5) .
- Sulfur atoms may facilitate interactions with cysteine residues in target proteins .
Indole-Pyridazinone Scaffold vs. Pyridine-Pyridazinone: Indole’s planar structure enables π-π stacking with aromatic residues in enzymes, unlike pyridine’s lone pair-dominated interactions .
Research Findings and Pharmacological Implications
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups (e.g., Cl, SCH₃): Correlate with improved cytotoxicity and target engagement .
- Bulkier Substituents (e.g., ethyl, furyl): Reduce solubility but may enhance selectivity .
- Acetamide Linker Flexibility : Shorter linkers (e.g., ethylene) improve binding entropy compared to longer chains .
Future Research Directions
In Vivo Efficacy Studies : Evaluate pharmacokinetics and toxicity profiles .
Target Identification : Proteomics to map kinase or tubulin interactions .
Derivatization : Explore hybrid structures with thiophene or morpholine groups for improved solubility .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological properties. The presence of the chloro group and the methylsulfanyl substituent enhances its reactivity and potential bioactivity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H20ClN5O2 |
| Molecular Weight | 423.88 g/mol |
| CAS Number | Not available |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. In studies, these compounds demonstrated IC50 values in the micromolar range, indicating potent activity against tumor cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Similar indole derivatives have been tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), with promising results. For example, compounds with similar structures displayed MIC values as low as 0.98 μg/mL against MRSA . This suggests that this compound may also possess significant antibacterial properties.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. The indole core can bind to various receptors and enzymes, modulating their activity. Additionally, the chloro and methylsulfanyl groups may enhance binding affinity and specificity to target proteins involved in cell signaling pathways .
Case Studies
Several studies have explored the biological effects of indole derivatives:
- Study on Inflammation : A study demonstrated that indole analogs could inhibit lipopolysaccharide-induced ROS generation in macrophages, suggesting anti-inflammatory properties .
- Anticancer Efficacy : Research involving indole-based compounds showed preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts, indicating selective toxicity towards tumor cells .
- Antimicrobial Testing : Compounds structurally related to this compound were tested for their ability to inhibit bacterial growth, with several exhibiting low MIC values against gram-positive bacteria .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis of this compound likely involves multi-step organic reactions, such as:
- Initial coupling : Reacting the indole-ethylamine moiety with a pyridazinone-acetic acid derivative via amide bond formation, using coupling agents like EDCI/HOBt .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is recommended to isolate the product .
- Characterization : Confirm structure and purity using -/-NMR (DMSO-), high-resolution mass spectrometry (HRMS), and IR spectroscopy to validate functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What solvents and conditions stabilize this compound during storage?
Stability data from structurally similar compounds suggest:
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .
- Storage : Store lyophilized at -20°C under inert gas (argon) to prevent oxidation of the methylsulfanyl group .
Q. Which biological targets are plausible for initial screening?
The indole and pyridazinone moieties suggest potential interactions with:
- Serotonergic receptors (5-HT subtypes) due to the indole scaffold .
- Kinases or phosphodiesterases (PDEs), as pyridazinones are known inhibitors . Use radioligand binding assays (e.g., -labeled ligands) for target validation .
Advanced Research Questions
Q. How can conflicting solubility data from HPLC vs. NMR be resolved?
Discrepancies may arise from:
- Aggregation : Dynamic light scattering (DLS) can detect nano-aggregates in DMSO solutions, which may skew HPLC results .
- pH effects : Adjust solvent pH (e.g., with ammonium acetate buffer) to mimic physiological conditions and reassess solubility .
Q. What strategies optimize SAR studies for enhancing binding affinity?
- Halogen scanning : Replace 5-Cl on the indole with Br or I to evaluate electronic effects on receptor binding .
- Methylsulfanyl modification : Substitute with sulfoxide/sulfone groups to probe hydrogen-bonding interactions .
- Pyridazinone ring substitution : Introduce electron-withdrawing groups (e.g., -CN) at position 5 to modulate kinase inhibition .
Q. How can in vitro and in vivo metabolic stability be predicted?
- In vitro : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., oxidation of methylsulfanyl to sulfoxide) .
- In silico : Tools like ADMET Predictor™ can model metabolic pathways based on the compound’s logP (~3.2) and topological polar surface area (~90 Ų) .
Q. What experimental designs address contradictory activity data across cell lines?
- Dose-response normalization : Account for differential expression of targets (e.g., 5-HT receptors) using qPCR or Western blotting .
- Off-target profiling : Employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify confounding interactions .
Methodological Notes
- Contradictory evidence : Structural analogs with methoxy vs. methylsulfanyl groups show divergent solubility profiles, emphasizing the need for empirical validation .
- Critical techniques : X-ray crystallography of co-crystallized compound-protein complexes can resolve binding ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
